molecular formula C26H30N2O3 B2625758 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine CAS No. 2034469-17-3

1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine

Cat. No.: B2625758
CAS No.: 2034469-17-3
M. Wt: 418.537
InChI Key: CLDAKFYENNBMCU-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The piperidine and pyrrolidine rings are then introduced through nucleophilic substitution reactions and subsequent coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the benzofuran and pyrrolidine moieties may enhance its versatility in various applications .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c29-26(25-17-21-9-4-5-11-24(21)31-25)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,17,22-23H,6,10,12-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAKFYENNBMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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